Gelation Efficiency vs. Phenylalanine-Based Analogs
Derivatives of N-palmitoyl L-serine methyl ester function as low-molecular-weight gelators (LMWGs), forming hydrogels at concentrations as low as 0.5 wt% . In contrast, the structurally related gelator N-palmityl-L-phenylalanine methyl ester (C16-L-Phe-OMe) requires significantly higher concentrations to induce gelation, with a minimum gelation concentration (MGC) in olive oil of 150 g·L⁻¹ (~15 wt%) [1]. This represents an approximately 30-fold difference in gelation efficiency, underscoring the unique supramolecular packing facilitated by the serine headgroup compared to the bulkier phenylalanine moiety.
| Evidence Dimension | Minimum Gelation Concentration |
|---|---|
| Target Compound Data | 0.5 wt% (hydrogel) |
| Comparator Or Baseline | N-palmityl-L-phenylalanine methyl ester: 150 g·L⁻¹ (~15 wt%) |
| Quantified Difference | Target compound gels at ~1/30th the concentration of comparator |
| Conditions | Target: Hydrogel formation (aqueous); Comparator: Organogel formation in olive oil |
Why This Matters
For applications requiring gel-based matrices (e.g., drug depots, tissue scaffolds), this 30-fold lower gelation threshold directly reduces material costs and minimizes potential excipient-related interference in biological systems.
- [1] Wang, X., Qin, L., Chen, Q., Wu, J., Chen, X., & Hu, Q. (2014). Synthesis and Characterization of N-palmityl-L-phenylalanine Methyl Ester Gelator. Chinese Pharmaceutical Affairs, (10), 1143-1147. View Source
